DS-3078a
Description
DS-3078a is a novel oral dual inhibitor of mTORC1 and mTORC2 (mechanistic target of rapamycin complexes 1 and 2) developed by Daiichi Sankyo. Unlike first-generation mTOR inhibitors, such as rapalogs (e.g., everolimus), which selectively target mTORC1, this compound inhibits both mTORC1 and mTORC2 by binding to the ATP-binding site of the mTOR kinase domain . Preclinical studies demonstrated that this compound exhibits potent inhibitory activity with an IC50 in the low nanomolar range (~1–10 nM) across diverse cancer cell lines, including renal cell carcinoma and endometrial carcinoma models .
In a Phase I clinical trial (NCT01616939), this compound was evaluated in patients with advanced solid tumors or lymphomas. The study aimed to determine the maximum tolerated dose (MTD) and assess pharmacokinetics. Results indicated dose-dependent mTOR pathway inhibition, with manageable adverse events, primarily grade 1–2 fatigue, nausea, and hyperglycemia . Notably, this compound showed prolonged suppression of mTORC1/2 downstream targets (e.g., p-S6K and p-AKT(S473)) for up to 24 hours post-dose in preclinical models, a feature distinguishing it from other mTOR inhibitors .
Properties
IUPAC Name |
NONE |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
DS3078a; DS 3078a; DS-3078a |
Origin of Product |
United States |
Comparison with Similar Compounds
Pharmacodynamic and Mechanistic Differences
DS-3078a was compared to other mTOR inhibitors, including AZD8055 (AstraZeneca) and OSI-027 (OSI Pharmaceuticals), in preclinical studies. Key findings include:
Key Insights :
- Cytostatic vs.
Key Insights :
- Therapeutic Window : this compound’s MTD (40 mg/day) was higher than that of PI3K/mTOR inhibitors, suggesting a broader therapeutic index .
- Tumor Growth Inhibition: In xenograft models, this compound achieved >50% tumor growth inhibition at half-MTD doses in 9/12 models, outperforming AZD8055 and OSI-027 in durability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
